(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate
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Overview
Description
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is a heterocyclic compound with a molecular formula of C18H12F3NO3 and a molecular weight of 347.29 g/mol . This compound is characterized by the presence of an oxazole ring, a phenyl group, and a trifluoromethyl-substituted benzoate ester. It is primarily used in research and development due to its unique chemical properties.
Mechanism of Action
Target of Action
These drugs bind to biological targets based on their chemical diversity .
Mode of Action
Isoxazole compounds are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Isoxazole compounds are known to affect various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Isoxazole compounds are known to have various effects at the molecular and cellular level, depending on their specific structure and functional groups .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted benzoate esters .
Scientific Research Applications
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-phenyl-1,2-oxazol-3-yl)methyl benzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(5-phenyl-1,2-oxazol-3-yl)methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of both the oxazole ring and the trifluoromethyl-substituted benzoate ester. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3/c19-18(20,21)14-8-4-7-13(9-14)17(23)24-11-15-10-16(25-22-15)12-5-2-1-3-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBASFJIFFQITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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